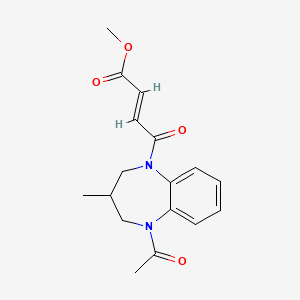![molecular formula C20H20N4O3S B2744995 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034554-05-5](/img/structure/B2744995.png)
3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound that has attracted attention due to its complex structure and potential applications in various fields of science. Known for its intricate molecular architecture, this compound is being explored for its properties and interactions.
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential candidate for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus preventing the progression of the cell cycle . This interaction results in a significant alteration in cell cycle progression, as well as the induction of apoptosis within cells .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can result in the induction of apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of cell lines, with IC50 values indicating potent activity . The compound also induces apoptosis within cells, further contributing to its cytotoxic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves a multi-step process. The initial step often includes the preparation of the key intermediates, such as the piperidine derivative and the pyrido[2,3-d]pyrimidine core.
Step 1: : Synthesis of the piperidine derivative
Reactants: Piperidine, benzoyl chloride
Conditions: Anhydrous conditions, catalysis with a base like triethylamine
Step 2: : Introduction of the methylthio group
Reactants: 2-chlorothiobenzene, sodium methoxide
Conditions: Methanol solvent, reflux conditions
Step 3: : Coupling of intermediates
Reactants: Prepared piperidine derivative, pyrido[2,3-d]pyrimidine
Conditions: Solvent such as dichloromethane, room temperature
Industrial Production Methods
Industrial production methods generally require optimization of the synthesis route to increase yield and reduce cost. The processes involve scaling up the reactions, controlling the reaction parameters precisely, and often using automated equipment to ensure consistency and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : It may undergo oxidation reactions at the methylthio group, forming sulfoxides or sulfones.
Reduction: : The compound might be reduced at the benzoyl group to produce corresponding alcohol derivatives.
Substitution: : Halogenation and other substitutions at the aromatic rings are possible.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Alcohol derivatives
Substitution: : Halogenated aromatic compounds
科学的研究の応用
Chemistry
This compound serves as a building block in organic synthesis, allowing chemists to explore new synthetic routes and create derivatives with novel properties.
Biology
In biological studies, it might be used to investigate enzyme interactions, potentially serving as an inhibitor or activator in various biochemical pathways.
Medicine
Potential medical applications could include its role as a lead compound in drug design, targeting specific molecular pathways involved in diseases.
Industry
The compound could be used in the development of new materials, including polymers and nanomaterials, owing to its unique chemical properties.
類似化合物との比較
Comparing 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with similar compounds, we can highlight its uniqueness in terms of:
Structural Uniqueness: : The specific arrangement of its piperidine and pyrido[2,3-d]pyrimidine rings
Chemical Properties: : Its reactivity and interaction with biological targets
List of Similar Compounds
Piperidinyl derivatives: : These compounds share the piperidine core but differ in substituents and additional rings.
Pyrido[2,3-d]pyrimidine derivatives: : Compounds with modifications on the pyrido[2,3-d]pyrimidine ring system.
Overall, this compound presents a rich field for exploration in synthetic chemistry, biological interactions, and potential industrial applications. Its multifaceted reactivity and complex structure make it a compound of significant interest across various scientific disciplines.
特性
IUPAC Name |
3-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-28-16-7-3-2-5-14(16)18(25)23-11-8-13(9-12-23)24-19(26)15-6-4-10-21-17(15)22-20(24)27/h2-7,10,13H,8-9,11-12H2,1H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVZFBPRWYHULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744912.png)




![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)
![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2744927.png)



![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)

